5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Beschreibung

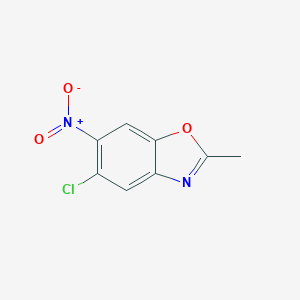

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNUPKJPTAHIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377454 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13452-16-9 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Research in Biological Activities and Mechanism of Action of 5 Chloro 2 Methyl 6 Nitro 1,3 Benzoxazole Derivatives

Investigations into Antimicrobial and Antifungal Potency

Derivatives of the benzoxazole (B165842) core structure have demonstrated considerable in vitro activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govscienceopen.comresearchgate.net The 5-chloro-1,3-benzoxazol-2(3H)-one scaffold, for instance, serves as a basis for synthesizing compounds with notable antibacterial and antifungal properties. nih.govnih.govscienceopen.com Studies have shown that certain derivatives exhibit potent activity against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.govresearchgate.net The inherent antimicrobial potential of the benzoxazole ring is believed to be enhanced by the addition of specific substituents. nih.govresearchgate.net

A critical area of investigation is the efficacy of these compounds against multidrug-resistant (MDR) bacteria, which pose a significant global health threat. Research has shown that derivatives of related heterocyclic structures, such as benzimidazoles with chloro and nitro substitutions, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov For example, certain N-substituted 6-chloro/nitro-1H-benzimidazole derivatives have shown minimum inhibitory concentrations (MIC) ranging from 2 to 16 μg/mL against MRSA. rsc.orgnih.gov Furthermore, some benzoxazole-based metal complexes have demonstrated remarkable antibacterial activity against MRSA strains and have been shown to enhance the activity of conventional antibiotics like ciprofloxacin (B1669076) against these resistant bacteria. nih.govresearchgate.net The ability of these compounds to combat resistant strains highlights their potential in developing new therapeutic strategies to overcome antimicrobial resistance.

Structure-Activity Relationship (SAR) studies are pivotal in understanding how the chemical structure of these derivatives influences their antimicrobial potency. For benzoxazole and related heterocyclic scaffolds, several key structural features have been identified as crucial for their biological activity:

Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the benzene portion of the benzoxazole ring are critical. The presence of a halogen, such as the chloro group at position 5, and an electron-withdrawing group like the nitro group at position 6, are often associated with enhanced antimicrobial activity. nih.govnih.govrsc.org SAR analyses of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol revealed that the 6-nitro group can enhance membrane permeability in Gram-negative bacteria.

Substitution at Position 2: The substituent at the 2-position of the benzoxazole ring significantly modulates activity. Modifications at this position are a common strategy to fine-tune the biological effects. rsc.org In the case of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, the 2-thiol group was found to contribute to metalloenzyme inhibition through chelation.

Hybrid Molecules: Integrating the benzoxazole scaffold with other bioactive heterocycles can lead to synergistic antimicrobial effects. rsc.org For example, combining benzoxazoles with thiazoles or pyrazolines has been explored to generate novel compounds with broad-spectrum activity. nih.gov SAR studies on these hybrid molecules revealed that the nature of the substituents on the attached heterocyclic rings is a determining factor for their antibacterial and antifungal efficacy. nih.gov

The exact mechanisms through which 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole derivatives exert their antimicrobial effects are still under investigation, but several potential pathways have been proposed based on studies of related compounds.

DNA/Protein Synthesis Interference: A primary proposed mechanism involves the inhibition of essential cellular processes. The nitro group in these compounds is a key feature. Similar to nitroimidazole drugs, the nitro group can be bio-activated under the low-oxygen conditions found within microbial cells. This reduction process generates reactive nitroso and hydroxylamine (B1172632) intermediates or nitro radical anions that can bind to and damage crucial macromolecules like DNA, RNA, and proteins, thereby disrupting their function and leading to cell death. nih.gov Some studies suggest that benzoxazole derivatives may specifically interfere with DNA synthesis by inhibiting enzymes such as DNA topoisomerases, which are vital for DNA replication.

Membrane Disruption: Evidence suggests that some derivatives may act by compromising the integrity of the microbial cell membrane. The 6-nitro group, in particular, has been shown to enhance the permeability of the membrane in Gram-negative bacteria, which could facilitate the entry of the compound or disrupt essential membrane functions.

Enzyme Inhibition: The benzoxazole scaffold and its substituents can interact with and inhibit various microbial enzymes. The 2-thiol group in related benzoxazoles has been implicated in the inhibition of metalloenzymes through the chelation of metal ions essential for enzymatic activity.

Anti-cancer and Cytotoxic Evaluations

In addition to their antimicrobial properties, benzoxazole derivatives are being extensively evaluated for their potential as anti-cancer agents. nih.govresearchgate.net The core structure is recognized as a valuable pharmacophore in the design of novel cytotoxic compounds. nih.gov Studies on various derivatives, including those with chloro and nitro substitutions, have shown promising results in inhibiting the growth of a range of human cancer cell lines. rsc.orgnih.govnih.gov

The cytotoxic potential of benzoxazole derivatives is typically assessed using in vitro assays against a panel of human cancer cell lines. The A-549 human lung carcinoma cell line is frequently used in these evaluations. openmedicinalchemistryjournal.comelsevierpure.comresearchgate.netjksus.org For instance, a novel series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles were evaluated for cytotoxicity on A-549 cells, demonstrating their potential anticancer activity. elsevierpure.com Similarly, related nitroimidazole compounds have also shown sensitivity against A-549 cells. openmedicinalchemistryjournal.com The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Below is a data table summarizing the cytotoxic activity of various related heterocyclic derivatives against the A-549 lung cancer cell line, as reported in different studies.

| Compound Class | Specific Derivative Example | Reported IC₅₀ or EC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzimidazole (B57391) Derivative | se-182 | 15.80 | jksus.org |

| N-Alkyl-Nitroimidazole | N-methyl-nitroimidazole | >25 | openmedicinalchemistryjournal.com |

| N-Alkyl-Nitroimidazole | N-ethyl-nitroimidazole | >25 | openmedicinalchemistryjournal.com |

| Pyrazole Derivative | Compound 1 | 613.22 | mdpi.com |

| Pyrazole Derivative | Compound 2 | 220.20 | mdpi.com |

A crucial aspect of developing anti-cancer agents is ensuring they exhibit selective toxicity, meaning they are more harmful to cancer cells than to normal, healthy cells. This selectivity minimizes side effects and improves the therapeutic window. Research into benzoxazole derivatives has shown promising results in this area. For example, studies on certain 5-fluoro-2-methyl-benzoxazole intermediates revealed selective properties against lung cancer cells at concentrations where healthy hepatocyte cells remained unaffected. elsevierpure.com Similarly, N-alkyl nitroimidazoles have demonstrated considerable selectivity, showing higher toxicity towards breast and lung cancer cell lines compared to normal Vero kidney cells. openmedicinalchemistryjournal.com In another study, Ciminalum–thiazolidinone hybrid molecules were found to have low toxicity toward normal human blood lymphocytes, indicating a favorable therapeutic range. nih.govsemanticscholar.org This selective cytotoxicity is a key indicator of the potential of these compounds as viable candidates for further development in cancer therapy.

Molecular Mechanisms Underlying Anticancer Activity

The anticancer properties of benzoxazole derivatives, including those related to this compound, are multifaceted and involve various interactions at the molecular level. Research has focused on their ability to interfere with crucial cellular components and pathways essential for cancer cell proliferation and survival.

Derivatives of the benzoxazole scaffold have been shown to interact with DNA, a key target in cancer therapy. The presence of a 5-chloro substituent on the benzoxazole ring has been noted as important for enhancing anticancer activity. nih.gov These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. One proposed mechanism is the intercalation of the benzoxazole ring into the DNA structure. Some derivatives, particularly those with epoxy groups, have been found to cross-link the DNA duplex, which can inhibit cancer cell growth. nih.gov This direct interaction with DNA is a significant contributor to their cytotoxic effects.

Enzyme inhibition is a primary mechanism through which benzoxazole derivatives exert their anticancer effects.

Topoisomerase Inhibition: DNA topoisomerases are enzymes crucial for managing DNA topology during replication and transcription, making them prime targets for anticancer drugs. nih.gov Several 2-substituted benzoxazole derivatives have demonstrated inhibitory activity against both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net For instance, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a potent Topo II inhibitor, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was a notable Topo I inhibitor. researchgate.net Studies have shown that bulky groups at certain positions on the benzoxazole ring can increase both Topo I and II inhibition. researchgate.net This inhibition disrupts normal cellular processes, leading to DNA damage and cell death, particularly in rapidly dividing cancer cells.

mPGES-1 Inhibition: Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is an enzyme involved in the inflammatory process that contributes to cancer development. nih.gov A novel series of potent benzoxazole derivatives has been identified as mPGES-1 inhibitors. nih.gov One such compound demonstrated significant mPGES-1 inhibition in enzyme assays and PGE-2 inhibition in cell-based assays, with high selectivity over COX-2. nih.gov This highlights the potential of benzoxazole derivatives to target inflammation-related pathways in cancer.

Cholinesterase Inhibition: While primarily associated with neurodegenerative diseases like Alzheimer's, cholinesterase inhibitors have also been explored in cancer research. researchgate.netmdpi.com A series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Several of these compounds displayed higher AChE inhibitory activity than the reference drug rivastigmine, with some showing selectivity for AChE. researchgate.net

Table 1: Enzyme Inhibition by Benzoxazole Derivatives

| Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 µM | researchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 µM | researchgate.net |

| Compound 37 (Amide/Benzoxazole) | mPGES-1 | 0.018 µM | nih.gov |

| Compound 7 (N-substituted-5-chloro-2(3H)-benzoxazolone) | Acetylcholinesterase (AChE) | 7.53 ± 0.17 μM | researchgate.net |

| Compound 11 (N-substituted-5-chloro-2(3H)-benzoxazolone) | Butyrylcholinesterase (BuChE) | 17.50 ± 0.29 μM | researchgate.net |

A key outcome of the molecular interactions of benzoxazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells.

Apoptosis Induction: Several studies have shown that benzoxazole derivatives can trigger apoptosis. For example, one derivative, K313, mediated cell apoptosis accompanied by the activation of caspase-9 and caspase-3, and a significant decrease in mitochondrial membrane potential. mdpi.comnih.gov Other novel benzoxazole compounds designed to target the anti-apoptotic protein Bcl-2 showed significant pro-apoptotic activity. nih.gov These compounds led to an increase in caspase-3 levels and a down-regulation of Bcl-2, effectively promoting cell death in cancer cell lines. nih.gov

Cell Cycle Arrest: In addition to apoptosis, these compounds can arrest the cell cycle at various phases, preventing cancer cells from proliferating. A benzoxazole derivative, K313, was found to induce moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. mdpi.comnih.gov Other research on different benzoxazole derivatives showed they could cause cell cycle arrest at the G0/G1, G2/M, or G1/S phases, depending on the specific compound and cell line. nih.gov For instance, one compound arrested HepG2 cell growth at the Pre-G1 phase. nih.gov

Anthelmintic Activities and Molecular Docking Studies

Derivatives of 5-nitro-1,3-benzoxazole have emerged as promising candidates for new anthelmintic agents, addressing the growing issue of drug resistance in the treatment of parasitic worm infections. researchgate.netresearchgate.net

Novel series of 5-nitro-1,3-benzoxazole derivatives synthesized from 5-nitro-1,3-benzoxazole-2-thiol have been screened for their in vitro anthelmintic activities. researchgate.netinfona.plcabidigitallibrary.orgresearchgate.net These assays typically involve exposing parasitic worms, such as Pheretima posthuma, to various concentrations of the synthesized compounds and observing the time taken for paralysis and death. In these studies, several of the newly synthesized compounds demonstrated significant anthelmintic activity, with some emerging as potent molecules comparable to standard drugs. researchgate.netinfona.plcabidigitallibrary.org

To understand the molecular basis of their anthelmintic action, molecular docking studies have been conducted. The primary target protein for many anthelmintic drugs is β-tubulin, which is crucial for the formation of microtubules in parasite cells. researchgate.netinfona.plcabidigitallibrary.org Molecular docking simulations of 5-nitro benzoxazole derivatives with β-tubulin have shown excellent binding interactions within the active site. researchgate.net The studies revealed that the compounds with good affinity toward the active pocket form stable hydrogen bonds with surrounding amino acid residues, suggesting they could be effective inhibitors of β-tubulin. infona.plresearchgate.net The predicted binding affinities from these docking studies have shown a good correlation with the results from the in vitro anthelmintic assays, validating β-tubulin as a likely target and confirming the potential of these derivatives as novel anthelmintic agents. infona.plresearchgate.net

Correlation of Binding Affinities with Biological Efficacy

The biological efficacy of benzoxazole derivatives is often closely linked to their binding affinities with specific molecular targets. Molecular docking studies have become a crucial tool for elucidating these relationships and predicting the potential activity of newly synthesized compounds. For instance, in the context of anticancer research, molecular docking analyses have shown strong binding affinities of certain benzoxazole derivatives toward protein targets like Akt and nuclear factor kappa B (NF-κB), which are known to promote cancer cell proliferation and survival. researchgate.net The correlation between high docking scores and potent inhibitory activity in cellular assays underscores the predictive power of these in silico methods. researchgate.net

Similarly, for anti-inflammatory applications, the binding affinity of benzoxazole derivatives within the active sites of cyclooxygenase (COX) enzymes is a key determinant of their efficacy. nih.gov Docking studies can reveal the specific interactions, such as hydrogen bonding and van der Waals forces, that stabilize the compound-enzyme complex. nih.gov Researchers have observed a good correlation between the calculated binding energies from docking simulations and the experimentally determined IC50 values from in vitro enzyme inhibition assays. nih.gov This correlation allows for the rational design of derivatives with enhanced potency and selectivity. The data generated from molecular modeling and the values obtained from biological screening have been successfully correlated, providing a clearer understanding of the structure-activity relationships that govern the therapeutic potential of these compounds. biotech-asia.org

Anti-inflammatory and Analgesic Properties

Benzoxazole derivatives have been the subject of extensive research due to their significant potential as anti-inflammatory and analgesic agents. najah.eduresearchgate.net The benzoxazole moiety is recognized for its role in molecules that mediate inflammatory processes, including those involving COX-2 and DNA topoisomerase activity. najah.edu A variety of synthetic benzoxazole derivatives have demonstrated promising anti-inflammatory and pain-relieving effects in preclinical studies. nih.govresearchgate.netnih.gov Research into Mannich bases of 5-nitro-2-benzoxazolinones revealed that compounds bearing electron-withdrawing substituents on the phenyl nucleus exhibited the most promising results. nih.gov Notably, the analgesic activities of these compounds were often found to be higher than their anti-inflammatory activities. nih.gov

In Vivo Models for Analgesic and Anti-inflammatory Activity

The evaluation of analgesic and anti-inflammatory properties of benzoxazole derivatives is predominantly conducted using established in vivo animal models. A standard assay for anti-inflammatory activity is the carrageenan-induced hind paw edema test in rats. researchgate.netnih.gov This model allows researchers to measure the ability of a compound to reduce acute inflammation over a period of several hours, with results often compared to a reference drug like diclofenac (B195802) sodium. researchgate.net

For assessing analgesic activity, the p-benzoquinone-induced abdominal constriction test or the acetic acid-induced writhing test in mice are commonly employed. nih.govnih.gov These models evaluate a compound's ability to reduce the number of writhing responses induced by a chemical irritant, providing a measure of its peripheral analgesic effect. nih.gov Through these models, newly synthesized benzoxazole derivatives have shown potent analgesic and anti-inflammatory activities, sometimes comparable to or exceeding standard drugs. nih.gov

COX Inhibition Studies

The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nano-ntp.com Benzoxazole derivatives have been specifically investigated for their ability to inhibit COX enzymes, with a particular focus on the inducible COX-2 isoform, which is upregulated during inflammation. nano-ntp.comjocpr.com

In vitro studies have demonstrated that novel series of benzoxazole derivatives can effectively inhibit human COX-2 enzymes. nano-ntp.comnano-ntp.com The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Several synthesized benzoxazole compounds have exhibited IC50 values comparable to that of Celecoxib, a well-known selective COX-2 inhibitor. nano-ntp.com For example, Methyl-2-amino benzoxazole carboxylate Tosylate showed an IC50 of 11.5 µg/ml, which was comparable to Celecoxib's IC50 of 13.4 µg/ml in the same study. nano-ntp.com Other derivatives, such as certain methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates, also showed very potent COX-2 inhibitory activity. jocpr.com These findings suggest that the benzoxazole scaffold is an excellent candidate for developing new selective COX-2 inhibitors. jocpr.com

| Compound Series | Specific Derivative | COX-2 Inhibition IC50 (µg/ml) | Reference Drug | Reference Drug IC50 (µg/ml) |

|---|---|---|---|---|

| Salts of Methyl-2-amino benzoxazole-5-carboxylate | Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 | Celecoxib | 13.4 |

| Methyl-2-(substituted amido) benzoxazole-5-carboxylates | Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | 25.8 | Celecoxib | 13.4 |

| Methyl-2-(substituted amido) benzoxazole-5-carboxylates | Methyl-2-benzamido benzoxazole-5-carboxylate | 30.7 | Celecoxib | 13.4 |

| Amide derivatives of 2-Amino benzoxazole-5-carbohydrazide | N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide | 19.6 | Celecoxib | 13.4 |

| Amide derivatives of 2-Amino benzoxazole-5-carbohydrazide | 2-amino-N1-benzoyl benzoxazole-5-carbohydrazide | 21.9 | Celecoxib | 13.4 |

| Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates | Compound VIIe | 10.72 | Refecoxib | 7.79 |

| Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates | Compound VIIf | 10.85 | Refecoxib | 7.79 |

Other Reported Biological Activities of Benzoxazole Derivatives Relevant to this compound

The benzoxazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide array of biological activities beyond their anti-inflammatory and analgesic effects. najah.edunih.govbiotech-asia.org These compounds have been reported to possess antimicrobial, anticancer, and antiviral properties, making them a subject of significant interest in medicinal chemistry. researchgate.netresearchgate.netbiotech-asia.orgnih.gov The structural flexibility of the benzoxazole nucleus allows for modifications that can lead to potent and selective agents for various therapeutic targets. najah.edu

Antiviral Properties (e.g., Anti-HIV-1)

Derivatives of benzoxazole and related heterocyclic structures are recognized for their potential as antiviral agents, particularly against the human immunodeficiency virus (HIV). doi.org Research has focused on their ability to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that block a key enzyme required for HIV replication. researchgate.net In vitro testing of 2-substituted benzoxazoles has revealed compounds with moderate anti-HIV-1 activity. researchgate.netnih.gov For instance, one study identified a derivative that displayed a maximum cell protection of 36.6% at a low micromolar concentration. researchgate.netnih.gov The mechanism of action for some benzoxazole derivatives may involve inhibiting the interaction between HIV-1 reverse transcriptase and the cellular elongation factor eEF1A, presenting a novel approach to combat drug-resistant viral strains. researchgate.net The development of new benzoxazole derivatives continues to be a promising strategy for discovering new anti-HIV-1 agents. bohrium.com

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. nih.gov Heterocyclic compounds containing a benzoxazole ring have shown potential in this area. nih.govnih.gov Notably, the nitroimidazole class of compounds, which share structural similarities with nitrobenzoxazoles, are among the most promising recent developments in antituberculosis chemotherapy, with candidates advancing to clinical trials. nih.gov Synthetic benzoxazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds demonstrating significant inhibitory effects. nih.gov For example, a series of 5-nitrofuran-triazole conjugates were screened for their antitubercular activity against the H37Rv strain, with one compound showing a promising Minimum Inhibitory Concentration (MIC) value of 0.25 μg/ml. nih.gov This highlights the potential importance of the nitro group, present in this compound, for antitubercular efficacy.

Anticonvulsant Effects

Research into the anticonvulsant properties of benzoxazole derivatives has identified several compounds with significant activity. While specific studies focusing solely on this compound are not extensively documented in publicly available research, the broader class of 5-chlorobenzoxazoles has shown promise in preclinical models of epilepsy.

A number of synthesized hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone have demonstrated notable anticonvulsant activity. nih.gov In studies utilizing the pentylenetetrazole (PTZ)-induced seizure test, certain derivatives were found to be more active than the established antiepileptic drug phenytoin. nih.gov Specifically, compounds such as 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone, and its ortho- and para-methyl, para-nitro, and para-dimethylamino benzaldehyde (B42025) analogues, exhibited significant protective effects. nih.gov

Furthermore, other research on 2-substituted-5-chlorobenzoxazole derivatives has indicated anticonvulsant potential. researchgate.net Preliminary pharmacological testing of various synthesized compounds in this class showed they exhibit anticonvulsant activity. researchgate.net One study reported that a series of 2-(substituted alkoxy/hydrazinocarbonyl acetanilidothio)benzoxazoles possessed low to moderate anticonvulsant activity, affording 10-40% protection against pentylenetetrazole-induced convulsions. researchgate.net Interestingly, this anticonvulsant effect was found to be unrelated to their ability to inhibit cellular respiratory and monoamine oxidase activities in rat brain homogenates. researchgate.net

These findings underscore the potential of the 5-chlorobenzoxazole (B107618) scaffold as a basis for the development of novel anticonvulsant agents. The mechanism of action for many of these derivatives is thought to be related to their interaction with central nervous system targets, potentially through enhancement of GABAergic neurotransmission. researchgate.net However, further investigation is required to elucidate the precise mechanisms and to evaluate the specific anticonvulsant profile of this compound.

Table 1: Anticonvulsant Activity of Selected 5-Chloro-2(3H)-benzoxazolinone Hydrazone Derivatives

| Compound ID | Derivative | Activity Compared to Phenytoin |

|---|---|---|

| 4d | 5-chloro-2(3H)-benz-oxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone | More Active |

| 4g | 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methybenzaldehyde)-hydrazone | More Active |

| 4h | 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-methylbenzaldehyde)-hydrazone | More Active |

| 4m | 5-chloro-2(3H)-benzoxazolino-ne-3-acetyl-2-(p-nitrobenzaldehyde)-hydrazone | More Active |

| 4n | 5-chloro-2(3H)-benzox-azolinone-3-acetyl-2-(p-dimethylaminobenzaldehyde)-hydrazone | More Active |

Data sourced from preclinical studies. nih.gov

Antihyperglycemic Potentiation

The therapeutic potential of benzoxazole derivatives extends to metabolic disorders, with some studies investigating their role in managing hyperglycemia. Research into a series of newly synthesized 5-chloro-6-nitro and 5-sulfamoyl substituted benzoxazole derivatives has revealed promising in-vitro anti-diabetic activity. researchgate.net

The anti-diabetic potential of these compounds was evaluated using alpha-amylase and alpha-glucosidase inhibition assays. researchgate.net These enzymes play a crucial role in carbohydrate digestion and absorption, and their inhibition is a key strategy in the management of type 2 diabetes. The study demonstrated that the synthesized benzoxazole derivatives exhibited significant inhibitory effects on both alpha-amylase and alpha-glucosidase. researchgate.net

While these findings are for a closely related series of compounds, they suggest that the 5-chloro-6-nitro benzoxazole scaffold is a promising starting point for the design of novel antihyperglycemic agents. The specific contribution of the 2-methyl group in this compound to this activity requires further dedicated investigation. The mechanism is hypothesized to involve the competitive or non-competitive inhibition of key carbohydrate-metabolizing enzymes, thereby reducing postprandial glucose levels.

Table 2: In-vitro Anti-diabetic Activity of 5-Chloro-6-nitro Benzoxazole Derivatives

| Assay | Activity |

|---|---|

| Alpha-amylase Inhibition | Significant |

| Alpha-glucosidase Inhibition | Significant |

Data based on studies of 5-chloro-6-nitro and 5-sulfamoyl substituted benzoxazole derivatives. researchgate.net

Central Nervous System (CNS) Activity

The benzoxazole nucleus is a key structural motif in many compounds with significant central nervous system (CNS) activity. Derivatives of this heterocyclic system have been explored for a range of neurological and psychiatric conditions. Benzoxazolinones that bear arylpiperazine substituents, for instance, have garnered interest for their potential to affect the central nervous system. researchgate.net

The structural characteristics of benzoxazole derivatives allow them to interact with various CNS targets. For example, some 2-piperazinylbenzothiazoles, which share structural similarities with benzoxazoles, have been synthesized and evaluated as mixed ligands for serotoninergic 5-HT1A and 5-HT3 receptors. researchgate.net Such compounds have shown potential in the treatment of psychotropic diseases like anxiety and depression. researchgate.net

The anticonvulsant activity observed in some 5-chlorobenzoxazole derivatives, as detailed in section 3.5.3, is a clear indication of their CNS-modulating capabilities. The possible mechanism for the anticonvulsant effect of some triazole-containing benzoxazole derivatives is thought to be an enhancement of GABA levels in the brain. researchgate.net This suggests that compounds based on the this compound framework may also exert their effects through modulation of inhibitory neurotransmission. Further research is necessary to fully characterize the CNS activity profile of this specific compound.

Antiallergic and Antihistaminic Activities

Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including antihistaminic effects. nih.gov This suggests that the core benzoxazole structure, being a bioisostere of benzimidazole, may also confer such properties. The mechanism of action for antihistaminic compounds typically involves the blockade of histamine (B1213489) H1 receptors, which prevents the pro-inflammatory effects of histamine released during an allergic response.

Further investigation into the specific antiallergic and antihistaminic potential of this compound is warranted to determine if the unique substitution pattern of this molecule contributes to any significant activity in this therapeutic area.

Computational Chemistry and in Silico Approaches for 5 Chloro 2 Methyl 6 Nitro 1,3 Benzoxazole

Quantum-Chemical Calculations and Molecular Orbital Theory

Specific quantum-chemical calculations and detailed molecular orbital analyses for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole have not been detailed in published studies. Generally, for the benzoxazole (B165842) class of compounds, such studies would focus on understanding the electronic structure, reactivity, and spectral properties. The presence of electron-withdrawing groups like the chloro and nitro substituents on the benzoxazole ring is known to significantly influence the electronic environment of the molecule.

Density Functional Theory (DFT) Studies

While no dedicated Density Functional Theory (DFT) studies on this compound were found, general principles from DFT analyses of similar structures can be inferred. For benzoxazoles, DFT calculations are often used to determine electrostatic potential maps and predict sites susceptible to nucleophilic or electrophilic attack. Studies on the broader category of benzoxazoles indicate that electron-withdrawing substituents, such as the chloro and nitro groups present in this compound, tend to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can increase the molecule's reactivity.

Molecular Docking and Ligand-Protein Interactions

There is no specific information available regarding molecular docking studies performed with this compound. Such studies are typically conducted on biologically active molecules to predict their interaction with protein targets.

Prediction of Binding Affinities and Interactions with Active Receptor Sites

Without specific molecular docking studies, there are no predictions of binding affinities or interactions with receptor active sites for this compound.

Identification of Key Amino Acid Residues for Ligand Binding

The identification of key amino acid residues involved in binding is a direct outcome of molecular docking simulations. As no such simulations have been published for this specific compound, this information is not available.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding interactions.

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR studies involve correlating the chemical structure of a series of compounds with their biological activity. There are no QSAR models or studies reported in the literature that specifically include this compound in their dataset.

Virtual Screening and Lead Optimization

Computational chemistry provides powerful in silico tools to accelerate the drug discovery process, and the this compound scaffold, along with its derivatives, serves as a valuable template for such investigations. Virtual screening and lead optimization are two key stages where computational approaches are employed to identify and refine potential therapeutic agents based on this chemical structure.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound, this process begins with the identification of a potential biological target. The benzoxazole moiety is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, and is found in drugs with diverse pharmacological activities. researchgate.net

The screening process involves:

Target Selection and Preparation: A three-dimensional structure of a target protein, often obtained from databases like the Protein Data Bank (PDB), is prepared for docking.

Ligand Library Generation: A virtual library of compounds is created. This can be a large, diverse library or a focused library of derivatives based on the this compound scaffold. Modifications might include altering substituent positions or adding different functional groups.

Molecular Docking: Docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. pnrjournal.com This simulation estimates the binding affinity, often expressed as a docking score or binding energy (kcal/mol), which helps in ranking the compounds. pnrjournal.com

Studies on related benzoxazole derivatives have utilized molecular docking to identify potential inhibitors for various targets. For instance, docking studies on novel benzoxazole derivatives have been performed to evaluate their potential as anti-tubercular agents, with results indicating favorable binding energies. pnrjournal.com

Lead Optimization

Once a "hit" compound is identified through virtual screening, the lead optimization phase begins. The goal is to modify the hit compound to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Structure-Activity Relationship (SAR) Studies: In silico SAR studies are crucial for lead optimization. By systematically modifying the structure of this compound—for example, by altering the position of the chloro and nitro groups or substituting the methyl group—researchers can predict how these changes affect binding affinity. The presence of electron-withdrawing groups like chlorine and nitro has been reported to enhance the anti-proliferative activity of benzoxazole derivatives, making their placement a key area of investigation. researchgate.net

In Silico ADMET Profiling: Before committing to expensive and time-consuming synthesis, computational tools can predict the drug-likeness of optimized compounds. nih.gov These tools assess properties based on rules like Lipinski's Rule of Five and Veber's Rule, and they can predict potential toxicity, metabolic stability, and cell permeability. nih.govnih.gov This early-stage analysis helps to deprioritize compounds that are likely to fail later in the development pipeline.

Molecular Dynamics (MD) Simulations: To gain a deeper understanding of the stability of the ligand-receptor complex, MD simulations can be performed. These simulations model the movement of atoms in the complex over time, providing insights into the stability of key interactions (like hydrogen bonds) identified during docking. nih.gov

The following tables showcase the type of data generated during in silico studies of related benzoxazole derivatives, illustrating how these computational approaches are applied.

Table 1: Example of Molecular Docking Scores for Benzoxazole Derivatives Against a Microbial Target. Data is illustrative of the methodology and derived from studies on related compounds.

| Compound ID | Derivative Structure | Docking Score (kcal/mol) |

| 4a | 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan | -7.5 |

| 4b | 1-(benzo[d]oxazol-2-yl)-3-phenyl-5-(p-tolyl)formazan | -7.8 |

| 4c | 1-(benzo[d]oxazol-2-yl)-3-(4-chlorophenyl)-5-phenylformazan | -8.0 |

| 4d | 1-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-5-phenylformazan | -7.2 |

| Source: Adapted from computational studies on formazan (B1609692) derivatives of benzoxazole. nih.gov |

Table 2: Example of Predicted ADMET Properties for a Series of Benzoxazole Analogs. This table represents the type of predictive data generated in the lead optimization phase.

| Compound Series | Predicted Human Intestinal Absorption (%) | Predicted Aqueous Solubility (logS) | Lipinski's Rule Violations |

| G3-G10 | > 90% | -3.5 to -5.0 | 0 |

| 4a-f | > 85% | -4.0 to -5.5 | 0 |

| Source: Based on general findings from in silico ADMET predictions for heterocyclic compounds. pnrjournal.comnih.gov |

Through this iterative cycle of virtual screening, SAR analysis, and ADMET prediction, the this compound scaffold can be systematically optimized to produce lead candidates with a higher probability of success in preclinical and clinical development.

Future Directions and Research Gaps for 5 Chloro 2 Methyl 6 Nitro 1,3 Benzoxazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

A primary area for future research is the development of more efficient and environmentally benign methods for synthesizing the 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole core. Current synthetic strategies for related benzoxazole (B165842) and benzimidazole (B57391) derivatives often rely on multi-step processes. nih.govnih.gov Future work should focus on pioneering novel synthetic pathways that offer higher yields, reduced reaction times, and milder reaction conditions.

Key research objectives in this area include:

Green Chemistry Approaches: Investigation into microwave-assisted synthesis, a method that has proven effective for related N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, could lead to significantly reduced reaction times and increased yields. semanticscholar.org

Catalyst Development: Exploring novel catalysts, such as copper-catalyzed reactions used for other benzoxazoles, could provide alternative and more sustainable synthetic routes. jocpr.com Research into solvent-free conditions, as demonstrated in the synthesis of other 5-nitrobenzoxazole (B1301649) derivatives, presents another promising avenue for sustainable production. researchgate.net

| Synthetic Approach | Potential Advantages | Relevant Precedent |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, cleaner reactions. | Synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. semanticscholar.org |

| One-Pot Synthesis | Increased efficiency, reduced solvent waste, cost-effectiveness. | Copper-catalyzed one-pot synthesis of benzoxazoles. jocpr.com |

| Solvent-Free Conditions | Environmentally friendly ("green"), reduced cost and waste. | Synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline. researchgate.net |

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While the broader benzoxazole class exhibits a wide spectrum of pharmacological activities, the precise molecular mechanisms of action for this compound are largely unexplored. nih.gov A significant research gap exists in understanding how this molecule interacts with its biological targets.

Future investigations should prioritize:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that the compound modulates. For example, studies on other 5-nitro-1,3-benzoxazole derivatives suggest that inhibition of the β-tubulin protein is a key mechanism for their anthelmintic effects. globalresearchonline.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxazole scaffold is needed to understand how the chloro, methyl, and nitro groups contribute to its biological activity. SAR studies on related compounds have indicated that halogenated rings can be crucial for antifungal activity. nih.gov

Molecular Modeling: In silico docking studies can predict the binding interactions between the compound and potential biological targets, guiding further experimental validation. globalresearchonline.net The electron-rich nature of the azole ring is thought to facilitate non-covalent bonding to receptor proteins, a hypothesis that requires specific investigation for this compound. researchgate.net

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

A promising strategy to enhance therapeutic efficacy and overcome challenges like drug resistance is the creation of hybrid molecules. This involves covalently linking the this compound scaffold with other known pharmacophores. This approach has been successfully employed with other heterocyclic structures, such as incorporating thiazolidinone and 2-mercaptobenzoxazole (B50546) moieties to boost biological activity. jocpr.com

Future research in this domain should explore the synthesis of hybrids by combining the title compound with:

Other Heterocyclic Moieties: Fusing the benzoxazole ring with other biologically active heterocycles like triazoles, imidazoles, or pyrimidines could result in synergistic or novel therapeutic effects. nih.govresearchgate.net

Known Bioactive Agents: Linking the scaffold to established antimicrobial or anticancer agents could create conjugates with dual modes of action, potentially enhancing potency and reducing the likelihood of resistance.

Advanced Preclinical Studies for Promising Derivatives

Once novel derivatives with potent in vitro activity are identified, a significant research effort must be directed toward comprehensive preclinical evaluation. This stage is critical for assessing the potential of a compound to become a viable drug candidate. A major gap currently exists in the preclinical data for derivatives of this compound.

The focus of these advanced studies should include:

In Vivo Efficacy: Evaluating the therapeutic effect of promising derivatives in relevant animal models of disease (e.g., infectious disease models, cancer xenograft models).

ADMET Profiling: A thorough assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds is essential. In silico and in vitro ADMET studies, similar to those performed on related benzimidazole derivatives, can provide early insights into the pharmacokinetic and safety profiles. semanticscholar.org

| Preclinical Study Type | Objective | Importance |

| In Vivo Efficacy Models | To determine if the compound is effective in a living organism. | Bridges the gap between in vitro activity and clinical potential. |

| Pharmacokinetic (PK) Studies | To study the ADME (Absorption, Distribution, Metabolism, Excretion) of the compound. | Determines how the body processes the drug, informing dosing regimens. |

| Toxicology Studies | To identify potential adverse effects and determine the safety profile. | Essential for ensuring patient safety in future clinical trials. |

Exploration of New Therapeutic Applications Beyond Current Scope

The benzoxazole nucleus is a versatile scaffold associated with a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. jocpr.comnih.gov The current understanding of this compound's potential is limited, representing a significant opportunity for research.

Future research should aim to screen the compound and its novel derivatives against a diverse range of therapeutic targets to uncover new applications. Potential areas for exploration include:

Antiparasitic Agents: Given the known activity of 5-nitro-1,3-benzoxazole derivatives as anthelmintics and the general role of nitroimidazoles in treating protozoal infections, this is a logical area for investigation. globalresearchonline.netnih.gov

Neurodegenerative Diseases: Some heterocyclic compounds have shown potential in targeting pathways related to diseases like Alzheimer's. researchgate.net

Antiviral Activity: The benzoxazole core is present in compounds that inhibit viruses such as the hepatitis C virus, suggesting a potential avenue for discovery. nih.gov

Overcoming Challenges in Drug Development (e.g., Toxicity, Pharmacokinetics, Scalability)

The translation of a promising chemical compound from the laboratory to a clinical drug is fraught with challenges. Proactive research is needed to address potential hurdles associated with the development of this compound derivatives.

Key challenges that require dedicated research efforts include:

Toxicity and Selectivity: A primary goal is to design derivatives that are highly potent against their intended target while exhibiting minimal toxicity to healthy human cells. Structural modifications can be made to reduce cytotoxicity and improve the therapeutic window. nih.gov

Pharmacokinetic Properties: Poor solubility, low bioavailability, and rapid metabolism can derail the development of otherwise potent compounds. Future synthesis efforts should focus on creating analogues with improved ADME profiles.

Scalability of Synthesis: A synthetic route that is effective on a laboratory scale may not be viable for large-scale production. Research into robust, cost-effective, and scalable synthesis methods is crucial for any compound intended for commercial development.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, and how are intermediates purified?

The compound is typically synthesized via multi-step protocols involving nitration, chlorination, and cyclization. For example, derivatives of benzoxazole often require sequential substitution reactions, where nitro groups are introduced via nitrating agents (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C), followed by chlorination using PCl₅ or SOCl₂. Intermediate purification may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For example, the nitro group deshields adjacent protons, causing distinct downfield shifts (~8.5–9.0 ppm) .

- Mass spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns, such as the loss of NO₂ (46 amu) or Cl (35.5 amu) .

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C–N stretch) confirm functional groups .

Q. How is the initial antibacterial/antifungal activity of this compound assessed?

Standard protocols involve:

- Broth microdilution assays : To determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Agar diffusion tests : Zones of inhibition are measured for fungal strains (e.g., C. albicans).

- Structure-activity relationship (SAR) : Modifying substituents (e.g., replacing Cl with F) to assess impact on bioactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for nitro-substituted benzoxazoles?

Yield optimization strategies include:

- Temperature control : Nitration at sub-ambient temperatures minimizes byproducts like dinitro derivatives.

- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution in the benzoxazole ring .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves regioselectivity .

Q. What structural insights can X-ray crystallography provide for this compound?

X-ray diffraction reveals:

- Bond angles and distortions : The nitro group introduces steric strain, widening the C–N–O angle to ~125° (vs. ~120° in unsubstituted analogs).

- Intermolecular interactions : Weak van der Waals forces dominate crystal packing, with no significant hydrogen bonding .

- Planarity of the benzoxazole ring : Deviations ≤0.03 Å indicate minimal ring puckering despite substituent effects .

Q. How can conflicting bioactivity data (e.g., varying MICs across studies) be resolved?

Contradictions arise from differences in:

- Assay conditions : pH, incubation time, and inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL). Standardize protocols per CLSI guidelines.

- Compound solubility : Use DMSO as a co-solvent (≤1% v/v) to ensure homogeneity.

- Resistance mechanisms : Screen for efflux pump activity (e.g., using verapamil as an inhibitor) in bacterial strains .

Q. What computational methods predict the reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic attack sites. The nitro group’s electron-withdrawing effect directs reactivity to the 4-position of the benzoxazole ring.

- Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to prioritize derivatives for synthesis .

Q. How can substituent modifications enhance selectivity toward fungal vs. bacterial targets?

- Electron-donating groups (e.g., –OCH₃) : Increase lipophilicity, improving fungal membrane penetration.

- Halogen substitution : Fluorine at the 7-position reduces mammalian cytotoxicity while retaining antifungal activity .

- Proteomics profiling : Compare protein binding patterns in C. albicans vs. S. aureus to identify selectivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.